Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate
Overview
Description
Preparation Methods
The synthesis of Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate involves a multi-step process. One common method includes the reaction of 3,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone . This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include bases like sodium hydroxide for substitution and hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate can be compared to other similar compounds, such as:
Ethyl 2-chloro-2-[2-(2,4-dichlorophenyl)hydrazono]acetate: Similar structure but with different substitution patterns on the phenyl ring.
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: Contains a methoxy group instead of chlorine atoms, leading to different chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior.
Properties
IUPAC Name |
ethyl 2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-6(11)3-7(12)5-8/h3-5,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPXWWKVQCJEGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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